1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one
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Overview
Description
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is a compound belonging to the benzodiazepine family. Benzodiazepines are known for their psychoactive properties and are commonly used in the treatment of anxiety, insomnia, and other related disorders. This particular compound has a unique structure that includes a benzyl group and a methyl group attached to the benzodiazepine core.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of benzylamine with a suitable diketone in the presence of a catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is heated under reflux conditions to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. Continuous flow reactors and automated synthesis platforms can be employed to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography and crystallization, helps in obtaining the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The benzyl and methyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Halogenation reactions can be carried out using reagents like bromine (Br2) or chlorine (Cl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield benzodiazepine ketones, while reduction can produce benzodiazepine alcohols.
Scientific Research Applications
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex benzodiazepine derivatives.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with neurotransmitter receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in the treatment of neurological disorders.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one involves its interaction with specific molecular targets in the body. It is believed to bind to the gamma-aminobutyric acid (GABA) receptors in the brain, enhancing the inhibitory effects of GABA and leading to a calming effect. This interaction helps in reducing anxiety and inducing sleep.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another benzodiazepine with similar anxiolytic and sedative properties.
Lorazepam: Known for its use in treating anxiety and seizure disorders.
Clonazepam: Used primarily for its anticonvulsant and anxiolytic effects.
Uniqueness
1-benzyl-4-methyl-2,3,4,5-tetrahydro-1H-1,5-benzodiazepin-2-one is unique due to its specific structural modifications, which may result in different pharmacokinetic and pharmacodynamic properties compared to other benzodiazepines. Its unique structure allows for potential variations in its therapeutic effects and side effect profile.
Properties
IUPAC Name |
5-benzyl-2-methyl-2,3-dihydro-1H-1,5-benzodiazepin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c1-13-11-17(20)19(12-14-7-3-2-4-8-14)16-10-6-5-9-15(16)18-13/h2-10,13,18H,11-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WFQHOGNDHHFCOG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(=O)N(C2=CC=CC=C2N1)CC3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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